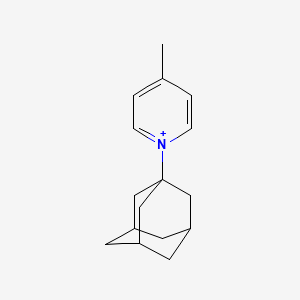

1-(1-Adamantyl)-4-methylpyridinium

Descripción

Historical Context and Evolution of Pyridinium (B92312) Salt Chemistry

Pyridinium salts, which are derivatives of pyridine (B92270), represent a venerable and continually evolving class of chemical compounds. rsc.org The chemistry of pyridine and its related salts is foundational to the field of heterocyclic chemistry. Pyridine itself is a basic heterocyclic organic compound structurally related to benzene, where a nitrogen atom replaces one of the methine groups. wikipedia.org This nitrogen atom possesses a lone pair of electrons that is not part of the aromatic pi-system, rendering the molecule basic and capable of reacting with acids to form pyridinium cations. wikipedia.org

The history of pyridinium salts is intertwined with the broader development of organic synthesis. Initially recognized for their utility as reagents and intermediates, the scope of their application has expanded dramatically over the past century. rsc.orgnih.gov Pyrylium (B1242799) salts, the oxygen-containing analogues, were first reported in 1911 and have since become versatile precursors for a wide array of heterocyclic compounds, including pyridinium salts. nih.gov The high reactivity of pyrylium and pyridinium salts towards nucleophiles allows for the convenient synthesis of diverse molecular architectures. nih.gov

In recent decades, research has shifted towards leveraging pyridinium salts in more complex applications. They are crucial in late-stage functionalization, a strategy that allows for the modification of complex molecules like pharmaceuticals in the final steps of a synthesis. researchgate.net Furthermore, pyridinium salts have been instrumental in the development of supramolecular chemistry and materials science, where they form the backbones of polymers with unique electronic and optical properties, such as electrochromism and photochromism. nih.gov Their role as radical precursors in organic synthesis has also become a significant area of research, expanding the toolbox for creating carbon-carbon and carbon-heteroatom bonds. acs.org

The Adamantyl Moiety in Advanced Organic and Supramolecular Systems

Adamantane (B196018), a tricyclic hydrocarbon with a diamondoid structure, was first isolated from crude oil in 1933. nih.gov Its rigid, symmetrical, and highly lipophilic nature gives it remarkable properties that have been exploited in numerous chemical contexts. nih.govacs.org The introduction of an adamantyl group into a molecule can profoundly influence its physical and biological properties, including increasing its stability, lipophilicity, and ability to interact with biological targets. nih.govontosight.ai

In the realm of advanced organic chemistry, the adamantyl moiety serves as a key structural component in drug design. nih.gov Its incorporation into medicinal agents can enhance their pharmacological profiles. nih.govacs.org For example, amantadine, an adamantane derivative, was one of the first antiviral drugs. nih.gov The rigid adamantane cage can act as a robust anchor or a sterically demanding group that influences molecular conformation and binding affinity. mdpi.com

The adamantyl group is particularly significant in supramolecular chemistry. oup.com Its size and shape make it an ideal "guest" for various "host" molecules, most notably cyclodextrins. nih.govmdpi.com The adamantyl moiety fits perfectly within the cavity of β-cyclodextrin, forming a stable inclusion complex with a high association constant. nih.gov This strong and specific interaction is a cornerstone of host-guest chemistry and has been utilized in the development of drug delivery systems, molecular sensors, and self-assembling nanomaterials. nih.govoup.com The predictable and robust nature of these non-covalent interactions makes the adamantyl group a valuable tool for constructing complex, functional supramolecular architectures. mdpi.comiaea.org

Overview of Quaternary Pyridinium Compounds: Structure-Function Relationships

The relationship between the structure of quaternary pyridinium compounds and their function is a well-studied area. nih.govnih.gov Key structural attributes that influence their activity include:

The N-substituent: The group attached to the nitrogen atom significantly impacts the compound's lipophilicity and steric profile. Long alkyl chains, for instance, impart surfactant properties, leading to their use as cationic surfactants and germicides. jst.go.jp Bulky groups like adamantyl can create specific steric interactions.

Ring Substitution: The position and electronic nature of substituents on the pyridine ring can modulate the reactivity of the cation. Electron-donating or withdrawing groups can influence the electrophilicity of the ring and its susceptibility to nucleophilic attack. researchgate.net

These structure-function relationships have enabled the design of quaternary pyridinium compounds for a wide range of applications. They are used as phase-transfer catalysts, ionic liquids, and versatile intermediates in organic synthesis. researchgate.net In medicinal chemistry, they are found in various bioactive molecules, including antimicrobial agents and cholinesterase reactivators. nih.govresearchgate.net The permanent positive charge and tunable structure make them privileged scaffolds in the development of functional molecules. rsc.orgresearchgate.net

Scope and Significance of Research on 1-(1-Adamantyl)-4-methylpyridinium

Research into this compound is driven by the unique combination of its structural components: a quaternary pyridinium salt and a bulky adamantyl group. This specific architecture suggests a range of potential applications and areas of scientific inquiry.

The synthesis of this compound itself is a subject of study, particularly concerning the adamantylation of pyridines, which can be challenging due to the steric bulk of the adamantyl group. researchgate.net Methods have been developed for the preparation of such quaternary salts under relatively mild conditions, sometimes using catalysts to facilitate the reaction between a pyridine derivative and an adamantyl halide. researchgate.net

The significance of this compound lies in its potential as a building block and functional molecule:

Supramolecular Chemistry: As a pyridinium salt bearing an adamantyl "guest" group, it is a prime candidate for constructing host-guest systems, particularly with cyclodextrins. researchgate.net The pyridinium moiety can introduce charge, solubility, and electronic properties to the resulting supramolecular assembly.

Materials Science: The charged and aromatic nature of the pyridinium ring, combined with the robust adamantyl cage, could be leveraged in the design of novel ionic liquids or polymers with specific thermal and electronic properties.

Medicinal Chemistry: While specific biological data on this compound is limited in the public domain, its components are well-represented in bioactive molecules. The adamantyl group is a known pharmacophore, and the pyridinium scaffold is present in many drugs. nih.govnih.gov The compound this compound bromide is noted as a useful research chemical for preparing adamantylamines, which are known to have antiviral activity. chemicalbook.com

The study of this compound and its derivatives contributes to a deeper understanding of how to merge the distinct chemical properties of adamantane and pyridinium systems to create novel, functional molecules for a variety of scientific applications.

Data Tables

Table 1: Physicochemical Properties of this compound Cation Data extracted from chemical databases and literature.

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₂N⁺ | clearsynth.com |

| Molar Mass | 228.35 g/mol | clearsynth.com |

| Canonical SMILES | CC1=CC=N+C2(C3)C4C5C3C(C4)C52 | N/A |

| IUPAC Name | 1-(adamantan-1-yl)-4-methylpyridin-1-ium | clearsynth.com |

Table 2: Associated Salts of this compound This table lists common salt forms of the cation found in chemical supplier catalogs and research articles.

| Compound Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) |

| This compound Bromide | 20497-90-9 | C₁₆H₂₂BrN | 308.26 |

| This compound (generic cation) | 773043-32-6 | C₁₆H₂₂N⁺ | 228.35 |

Propiedades

IUPAC Name |

1-(1-adamantyl)-4-methylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16/h2-5,13-15H,6-11H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWBQCYUIRFTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 1 Adamantyl 4 Methylpyridinium

Direct Quaternization Synthesis Pathways

The most direct and common approach to synthesizing 1-(1-Adamantyl)-4-methylpyridinium involves the quaternization of the nitrogen atom in 4-methylpyridine (B42270) with a suitable adamantyl electrophile. This process is influenced by the choice of reagents, reaction conditions, and the presence of catalysts.

N-Alkylation of 4-Methylpyridine with Adamantyl Halides

The N-alkylation of 4-methylpyridine with an adamantyl halide, typically 1-bromoadamantane (B121549) or 1-iodoadamantane, is a standard method for forming the target pyridinium (B92312) salt. The reaction involves the direct attack of the nucleophilic pyridine (B92270) nitrogen on the tertiary carbon of the adamantyl group. researchgate.netnih.gov Due to the sterically bulky nature of the adamantyl group, the reaction often requires forcing conditions, such as high temperatures.

A general procedure involves refluxing 4-methylpyridine with an equimolar or slight excess of 1-bromoadamantane in a suitable solvent. nih.gov The choice of solvent can influence the reaction rate and yield. The presence of the electron-donating methyl group at the 4-position of the pyridine ring enhances the nucleophilicity of the nitrogen atom, facilitating the alkylation process compared to unsubstituted pyridine. researchgate.net

Table 1: Representative N-Alkylation Reaction for Pyridinium Salt Formation

| Pyridine Derivative | Alkyl Halide | Solvent | Conditions | Outcome | Reference |

| Pyridine | 1-Bromoalkane (C8-C20) | Ethanol | Reflux, 40 hours | N-Alkylpyridinium Bromide | nih.gov |

| Pyridine | 1-Bromoadamantane | Decane | Reflux | 1-(Adamant-1-yl)pyridinium bromide | researchgate.net |

| 4-Methylpyridine | 1-Bromoadamantane | Not specified | Not specified | This compound bromide | Implied by general principles |

Table data is synthesized from general procedures described in the sources.

Catalytic Enhancements in Pyridinium Salt Formation

The efficiency of the N-alkylation of pyridines with sterically hindered halides like 1-bromoadamantane can be significantly improved through catalysis. Studies have shown that electron-rich pyridine derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP), can act as catalysts in the quaternization of pyridine with 1-bromoadamantane. researchgate.net The catalytic effect stems from the higher nucleophilicity of DMAP, which likely forms a more reactive intermediate.

More advanced catalytic systems involving photoredox and copper catalysis have been developed for N-alkylation. nih.gov These methods, described as halogen abstraction-radical capture (HARC) pathways, allow the reaction to proceed at room temperature. An iridium-based photosensitizer and a copper catalyst can be used to activate alkyl halides, including adamantyl systems, for coupling with N-nucleophiles. nih.gov This approach tolerates a wide range of functional groups and provides a milder alternative to traditional thermal methods. nih.gov

Approaches for the Synthesis of Related Adamantylpyridinium Derivatives

The synthesis of adamantylpyridinium derivatives is not limited to the direct alkylation of 4-methylpyridine. A variety of related structures can be accessed by modifying either the pyridine ring or the adamantyl precursor. For instance, isomeric hydroxypyridines react with 1-bromoadamantane to yield a mixture of C-, O-, and N-adamantylated products, depending on the reaction conditions and the position of the hydroxyl group. researchgate.net

Furthermore, various functionalized adamantane (B196018) derivatives can serve as starting materials. For example, 1-adamantanol (B105290) can be converted to 1-acetoxyadamantane, which is a precursor for generating the 1-adamantyl cation under acidic conditions for subsequent reactions with nucleophiles. orgsyn.orggoogle.com The synthesis of diverse adamantane derivatives, such as those containing amino or carbonyl functionalities, opens pathways to a broad range of complex pyridinium salts. mdpi.com

Alternative strategies for creating substituted pyridines, which could then be N-adamantylated, include cycloaddition/cycloreversion reactions of 1,4-oxazin-2-one precursors with alkynes. nih.gov

Mechanisms of Formation: Nucleophilic and Radical Processes

The formation of this compound from an adamantyl halide is generally considered to proceed through a nucleophilic substitution mechanism with significant S_N1 character. researchgate.net The tertiary nature of the adamantyl carbocation is highly stabilized, and its formation is favored. The impossibility of backside attack due to the caged structure of adamantane precludes a pure S_N2 pathway. The adamantyl cation, once formed, is readily trapped by the nucleophilic pyridine.

However, radical pathways have also been identified as viable mechanisms for N-alkylation, particularly under catalytic conditions. nih.govnih.gov Nickel-catalyzed cross-coupling reactions, for example, can proceed via the generation of an alkyl radical from an alkyl halide. nih.govnih.gov This process often involves a low-valent nickel species that initiates radical formation through halogen-atom abstraction. nih.govnih.gov The resulting adamantyl radical can then be captured by a nickel(II) complex before reductive elimination to form the C-N bond, or it could potentially add to the pyridine ring in other mechanistic scenarios. nih.gov The use of photoredox catalysis in conjunction with transition metals also relies on the generation of radical intermediates from alkyl halides. nih.gov

Table 2: Mechanistic Pathways in Adamantylpyridinium Synthesis

| Mechanism Type | Key Intermediate | Conditions | Description | Reference |

| Nucleophilic (S_N1-like) | 1-Adamantyl cation | Thermal, often uncatalyzed | Formation of a stable tertiary carbocation from an adamantyl halide, followed by trapping by the pyridine nucleophile. | researchgate.net |

| Radical | 1-Adamantyl radical | Photoredox/Transition Metal Catalysis (e.g., Ni, Cu) | Halogen-atom abstraction from an adamantyl halide by a catalyst generates a radical, which is then incorporated via a catalytic cycle. | nih.govnih.govnih.gov |

Synthetic Utility of this compound as a Precursor

While the primary focus is often on the synthesis of adamantylpyridinium salts, these compounds can also serve as precursors for further chemical transformations. The pyridinium moiety can act as a leaving group or be involved in rearrangements and ring-opening reactions under specific conditions. For example, N-aminopyridinium salts can undergo reactions to form N-pyridinium aziridines. nih.gov Although not specific to the adamantyl derivative, these reactions highlight the potential reactivity of the pyridinium core.

The adamantyl group itself imparts unique properties of lipophilicity and steric bulk, making these salts useful as guest molecules in supramolecular chemistry. researchgate.net The synthesis of complex molecules often involves the strategic introduction and subsequent modification of heterocyclic scaffolds, and adamantylpyridinium salts could potentially be used in the construction of more elaborate structures. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 1 Adamantyl 4 Methylpyridinium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1-(1-adamantyl)-4-methylpyridinium, ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of each atom, while dynamic NMR techniques can offer insights into conformational processes.

While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on data from closely related compounds, such as 1-(1-adamantyl)pyridinium bromide google.com. The expected ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is anticipated to show distinct signals for the adamantyl and 4-methylpyridinium protons. The adamantyl group, with its high symmetry, typically displays three sets of proton signals. The six equivalent methylene (B1212753) protons (δ-CH₂) are expected to appear as a broad singlet around 1.7-1.9 ppm. The six methine protons (γ-CH) and the three other methylene protons (β-CH₂) often overlap and appear as a singlet or a narrow multiplet at a lower field, around 2.3-2.5 ppm google.com.

The protons of the 4-methylpyridinium ring will be deshielded due to the positive charge on the nitrogen atom. The methyl group protons (4-CH₃) are expected to resonate as a singlet around 2.5-2.7 ppm. The pyridinium (B92312) protons will appear at a much lower field. The protons ortho to the nitrogen atom (H-2, H-6) are the most deshielded and are expected to appear as a doublet around 9.1-9.4 ppm. The protons meta to the nitrogen (H-3, H-5) will be found at a slightly higher field, likely as a doublet around 8.0-8.2 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Adamantyl δ-CH₂ (6H) | ~ 1.85 | broad singlet |

| Adamantyl β-CH₂ (6H) & γ-CH (3H) | ~ 2.40 | singlet |

| 4-Methyl (3H) | ~ 2.60 | singlet |

| Pyridinium H-3, H-5 (2H) | ~ 8.10 | doublet |

| Pyridinium H-2, H-6 (2H) | ~ 9.25 | doublet |

This is an interactive data table. The values are predicted based on analogous compounds.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the adamantyl carbons are expected in the aliphatic region. The quaternary carbon of the adamantyl group attached to the pyridinium nitrogen is significantly deshielded and is anticipated to appear around 70 ppm researchgate.net. The other adamantyl carbons will have characteristic shifts: the methine carbons (γ-CH) around 35-36 ppm, one set of methylene carbons (β-CH₂) around 41-42 ppm, and the other set of methylene carbons (δ-CH₂) around 30-31 ppm researchgate.net.

The carbons of the 4-methylpyridinium ring will be in the aromatic region. The carbons ortho to the nitrogen (C-2, C-6) are expected around 145-147 ppm, while the carbons meta to the nitrogen (C-3, C-5) should appear at a higher field, around 129-131 ppm. The carbon bearing the methyl group (C-4) is anticipated to be around 158-160 ppm, and the methyl carbon itself will be in the aliphatic region, around 22-24 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| 4-Methyl | ~ 23.0 |

| Adamantyl δ-CH₂ | ~ 30.5 |

| Adamantyl γ-CH | ~ 35.5 |

| Adamantyl β-CH₂ | ~ 41.5 |

| Adamantyl α-C (quaternary) | ~ 70.0 |

| Pyridinium C-3, C-5 | ~ 130.0 |

| Pyridinium C-2, C-6 | ~ 146.0 |

| Pyridinium C-4 | ~ 159.0 |

This is an interactive data table. The values are predicted based on analogous compounds.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the energetics of conformational changes in molecules. For adamantane (B196018) derivatives, DNMR can be used to investigate processes such as restricted rotation around single bonds. In the case of this compound, the bond between the adamantyl C1 and the pyridinium nitrogen is a potential axis of restricted rotation.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in publicly accessible databases, we can infer its likely solid-state characteristics from the known structures of related adamantyl and pyridinium salts.

The crystal packing of this compound salts will be largely governed by the need to accommodate the bulky, spherical adamantyl groups and the planar, charged pyridinium rings efficiently. It is expected that the adamantyl groups will engage in numerous van der Waals interactions, leading to a closely packed structure. The arrangement of the adamantyl moieties can often be described in terms of interlocking cage-like structures.

The formation of intermolecular hydrogen bonding networks is highly dependent on the nature of the counter-ion. If the counter-ion is a halide, such as bromide or chloride, weak C-H···X⁻ hydrogen bonds are likely to be a significant feature of the crystal packing. The acidic protons of the pyridinium ring, particularly those in the ortho positions (H-2, H-6), would be the primary donors for these interactions. The adamantyl C-H groups could also participate as weaker hydrogen bond donors. These hydrogen bonds would link the cations and anions into extended one-, two-, or three-dimensional networks, providing additional stability to the crystal lattice.

The molecular conformation of this compound in the solid state will be determined by the interplay of intramolecular steric effects and intermolecular packing forces. A key conformational parameter is the dihedral angle defined by the plane of the pyridinium ring and the C-N bond axis relative to the adamantyl cage.

Due to the steric hindrance between the ortho protons of the pyridinium ring and the adamantyl group, it is highly probable that the pyridinium ring will not be coplanar with any of the C-C-C planes of the adamantyl cage. Instead, a twisted conformation is expected, where the pyridinium ring is rotated around the C-N bond to minimize steric clash. The precise dihedral angle would be a result of the balance between minimizing intramolecular repulsion and optimizing intermolecular interactions within the crystal lattice. In similar structures, this can lead to the presence of multiple, slightly different conformations within the asymmetric unit of the crystal.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule. The spectroscopic properties of this compound will be dominated by the 4-methylpyridinium chromophore.

The adamantyl group itself is a saturated hydrocarbon and does not possess any low-energy electronic transitions, thus it does not absorb in the near-UV or visible regions. The 4-methylpyridinium cation, however, is an aromatic system and is expected to exhibit characteristic absorption bands. Pyridine (B92270) and its simple alkylated derivatives typically show two main absorption bands in the UV region nist.govresearchgate.netresearchgate.net.

The first is a strong π → π* transition, which for pyridinium salts, is usually observed at shorter wavelengths, likely below 220 nm. A second, weaker n → π* transition is also characteristic of pyridine, but in the cationic pyridinium system, this transition is often obscured or shifted. A weaker, longer-wavelength absorption band, corresponding to another π → π* transition, is typically observed for pyridinium compounds in the range of 250-280 nm researchgate.netresearchgate.netsielc.com. The exact position and intensity of this band can be influenced by the solvent polarity and the nature of the substituent on the nitrogen atom. The attachment of the bulky, non-conjugated adamantyl group is not expected to cause a significant shift in the absorption maximum compared to other N-alkyl pyridinium salts.

UV-Visible Absorption Profiles

The UV-Visible absorption spectrum of this compound, typically recorded in a solvent such as ethanol, exhibits characteristic absorption bands associated with the pyridinium chromophore. The primary absorption maxima are attributed to π → π* electronic transitions within the aromatic pyridinium ring. The presence of the bulky adamantyl group attached to the nitrogen atom can subtly influence the absorption characteristics compared to simpler N-alkyl pyridinium salts.

The position and intensity of these absorption bands are known to be sensitive to the solvent polarity. In polar solvents, pyridinium salts often exhibit a slight shift in their absorption maxima, a phenomenon known as solvatochromism. While specific experimental data for this compound is not extensively published, data from analogous N-alkyl-4-methylpyridinium compounds suggest the following expected absorption characteristics.

| Absorption Maximum (λmax) | Molar Absorptivity (ε) (M-1cm-1) | Transition |

|---|---|---|

| ~ 260 nm | ~ 5,000 - 10,000 | π → π* |

Fluorescence Characteristics and Photophysical Behavior

The fluorescence properties of this compound are of significant interest due to the influence of the rigid adamantyl moiety on the excited-state dynamics of the pyridinium fluorophore. Upon excitation at its absorption maximum, the compound is expected to exhibit fluorescence in the near-UV or blue region of the electromagnetic spectrum. The quantum yield and lifetime of this fluorescence are dependent on the molecular environment, including solvent polarity and the presence of quenchers.

Studies on analogous N-aryl and N-alkyl pyridinium salts have shown that the fluorescence emission can be influenced by intramolecular charge transfer (ICT) processes. The adamantyl group, being a non-conjugated, sterically demanding substituent, is not expected to participate directly in the electronic transitions but may affect the non-radiative decay pathways of the excited state, potentially influencing the fluorescence quantum yield. The photophysical behavior of related pyridinium compounds has been a subject of detailed investigation.

| Parameter | Expected Value | Notes |

|---|---|---|

| Excitation Wavelength (λex) | ~ 260 nm | Corresponds to the main absorption band. |

| Emission Wavelength (λem) | ~ 350 - 450 nm | Solvent-dependent, with potential for solvatochromic shifts. |

| Fluorescence Quantum Yield (ΦF) | Low to moderate | Highly dependent on solvent and temperature. |

| Fluorescence Lifetime (τF) | ~ 1 - 5 ns | Typical for similar aromatic fluorophores. |

Mass Spectrometry and Elemental Analysis for Compound Identity

The definitive identification and purity of this compound are established through mass spectrometry and elemental analysis. These techniques provide precise information about the mass-to-charge ratio of the molecular ion and the elemental composition of the compound, respectively.

High-resolution mass spectrometry (HRMS) is expected to show the molecular ion peak corresponding to the this compound cation (C₁₆H₂₂N⁺). The fragmentation pattern in the mass spectrum would likely be dominated by the stable adamantyl cation (C₁₀H₁₅⁺) at m/z 135, resulting from the cleavage of the N-C(adamantyl) bond.

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula, confirming the empirical formula of the salt. For instance, for the bromide salt of the compound, the following elemental composition would be expected.

| Analysis | Parameter | Expected Value |

|---|---|---|

| Mass Spectrometry | Molecular Ion (M⁺) [C₁₆H₂₂N]⁺ | m/z 228.1747 |

| Major Fragment | m/z 135.1168 [C₁₀H₁₅]⁺ | |

| Elemental Analysis (for C₁₆H₂₂NBr) | Molecular Formula | C₁₆H₂₂NBr |

| % Carbon (C) | 62.34% | |

| % Hydrogen (H) | 7.19% | |

| % Nitrogen (N) | 4.54% |

Supramolecular Chemistry and Host Guest Interactions Involving the Adamantylpyridinium Motif

Molecular Recognition and Binding Affinities with Macrocyclic Hosts

The ability of host molecules to selectively bind to guest molecules is the cornerstone of molecular recognition. The adamantylpyridinium cation is recognized with varying degrees of affinity by different classes of macrocyclic hosts, primarily cyclodextrins and cucurbiturils.

Cyclodextrins (CDs) are cyclic oligosaccharides that possess a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. unizg.hr Beta-cyclodextrin (β-CD), composed of seven glucopyranose units, has a cavity size that is particularly well-suited for encapsulating the adamantane (B196018) moiety. rsc.org The formation of an inclusion complex is a well-established phenomenon, where the adamantyl group of the guest is enveloped within the β-CD cavity. nih.govnih.gov

The binding affinity for these complexes is substantial, with association constants (Kₐ) for 1-adamantane derivatives and β-CD typically falling in the range of 10⁴ to 10⁵ M⁻¹. mdpi.commdpi.com The interaction is primarily driven by the favorable placement of the nonpolar adamantane group inside the nonpolar CD cavity. rsc.org Spectroscopic studies, such as 2D ROESY NMR, have confirmed that the adamantane cage interacts with the hydrogens on the interior surface of the cyclodextrin (B1172386) cylinder. nih.gov The more hydrophilic pyridinium (B92312) group generally remains outside the cavity, protruding into the bulk solvent. nih.gov

Thermodynamic analyses of adamantane-β-cyclodextrin complexation, conducted via Isothermal Titration Calorimetry (ITC), indicate that the process is typically enthalpically driven. mdpi.com This suggests that van der Waals interactions and the release of high-energy water molecules from the cavity are significant contributors to the stability of the complex. acs.orgaps.org

Table 1: Thermodynamic Parameters for the Complexation of Adamantane Derivatives with β-Cyclodextrin

Cucurbit[n]urils (CB[n]) are barrel-shaped macrocycles made of glycoluril (B30988) units linked by methylene (B1212753) bridges. nih.gov They feature a hydrophobic cavity and two carbonyl-laced portals that are capable of engaging in strong ion-dipole interactions. miami.edu Cucurbit acs.orguril (CB acs.org), with its cavity size and electronegative portals, exhibits an exceptionally high affinity for adamantane derivatives, particularly those bearing a positive charge. nih.govnih.gov

The association between the adamantylpyridinium motif and CB acs.org is remarkably strong, leading to some of the most stable non-covalent complexes observed in water. nih.gov The binding constants (Kₐ) for adamantane guests with CB acs.org can be extraordinarily high, with reported values in the range of 10¹⁰ to 10¹⁷ M⁻¹. nih.govnih.gov This ultra-high affinity is a result of a near-perfect size and shape complementarity between the adamantane cage and the CB acs.org cavity, coupled with the powerful electrostatic interaction between the guest's cationic charge and the host's portals. nih.govnih.gov The kinetics of this association are also notably fast. nih.gov This strong and specific recognition has been harnessed for applications such as pretargeted imaging. snmjournals.org

Table 2: Binding Affinities of Adamantane Derivatives with Cucurbit acs.orguril

Note: The table reflects the general range for adamantane derivatives and a specific high-affinity example to illustrate the strength of the interaction.

Intermolecular Forces Driving Supramolecular Association

The stability of the host-guest complexes formed by the adamantylpyridinium motif is dictated by a synergy of several non-covalent intermolecular forces.

While the hydrophobic effect governs the binding of the adamantane moiety, electrostatic and ionic interactions are crucial, particularly for the pyridinium portion of the guest. In the case of cucurbiturils, the carbonyl-lined portals possess a partial negative charge, leading to strong and favorable ion-dipole interactions with the positively charged pyridinium cation. miami.edu This electrostatic attraction significantly enhances the binding affinity, explaining why cationic adamantane derivatives bind to CB acs.org much more strongly than their neutral counterparts. miami.edunih.gov The desolvation of the cation and the host portals to form this interaction is an entropically driven process that contributes to the ultra-high affinity. nih.gov For cyclodextrins, which are neutral hosts, direct electrostatic interactions are less pronounced but can become relevant with chemically modified, charged CD derivatives. acs.org

Hydrogen bonding can contribute to the stability and specificity of host-guest complexes. ucl.ac.ukrsc.org For the adamantylpyridinium guest, potential hydrogen bonds could form between the host (e.g., the hydroxyl groups of cyclodextrin or the carbonyl oxygens of cucurbituril) and the C-H groups of the pyridinium or adamantyl moieties, although these are generally weaker interactions. nih.gov

Of greater significance for the pyridinium group are π-interactions, specifically cation-π interactions. wikipedia.org This is a powerful non-covalent force that occurs between a cation and the face of an electron-rich π system. wikipedia.orgproteopedia.org The positively charged pyridinium ring of the guest can interact favorably with the π-electron clouds of aromatic residues if the host molecule were, for example, a functionalized calixarene (B151959) or a protein receptor. nih.govnih.gov In the context of CB acs.org and β-CD, while the hosts themselves are not aromatic, the concept of cation-π interactions highlights the favorable electrostatic interaction between a cation and an electron-rich region, analogous to the interaction with the CB acs.org portals. wikipedia.org

Mechanistic Organic Chemistry and Catalytic Applications of Adamantylpyridinium Compounds

Reaction Mechanisms and Pathways in Pyridinium (B92312) Chemistry

The quaternization of pyridines with sterically hindered alkyl halides, such as 1-bromoadamantane (B121549), to form 1-(1-adamantyl)pyridinium salts, proceeds through an S_N1 mechanism. researchgate.net This is due to the formation of a stable tertiary 1-adamantyl cation as an intermediate. researchgate.net The stability of this carbocation is a key factor, as the elimination of a proton to form an alkene is prevented by Bredt's rule. researchgate.net

The reactivity of the pyridine (B92270) ring is influenced by the substituents present. Electron-donating groups on the pyridine ring enhance the nucleophilicity of the nitrogen atom, facilitating the adamantylation process. researchgate.net For instance, the presence of a hydroxyl group can increase the reactivity of the pyridine ring. researchgate.net The reaction of isomeric hydroxypyridines with 1-bromoadamantane can lead to a mixture of C-, O-, and N-adamantylated products, depending on the reaction conditions. researchgate.net

The formation of 1-(1-Adamantyl)-4-methylpyridinium bromide is a useful reaction for preparing adamantylamines, which have shown potential as antiviral agents. chemicalbook.com The presence of the adamantyl group can also influence the compound's utility in the construction of supramolecular assemblies where it can act as a guest molecule. researchgate.net

Catalytic Roles in Organic Synthesis

The unique structural features of this compound, particularly the bulky adamantyl group, make it a candidate for various catalytic applications. The adamantane (B196018) moiety is known for its inertness, rigidity, and significant steric bulk, which are desirable properties in catalyst design. researchgate.net

Quaternary pyridinium salts are well-established as phase transfer catalysts (PTCs). researchgate.netmdpi.com These catalysts facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates. buchler-gmbh.comnumberanalytics.com The lipophilic adamantyl group in this compound enhances its solubility in the organic phase, a crucial characteristic for an effective PTC.

While specific studies detailing the use of this compound as a phase transfer catalyst are not extensively documented in the provided search results, the general principles of PTC suggest its potential utility. buchler-gmbh.comnumberanalytics.comphasetransfercatalysis.comunimi.it The bulky nature of the adamantyl group could also influence the selectivity of reactions by creating a specific steric environment around the catalytic center. unimi.it

Information specifically detailing the use of this compound in photosensitization and photocatalysis is limited in the provided search results. However, pyridinium-based compounds, in general, can be involved in photocatalytic processes. For instance, some studies have explored the grafting of a photosensitizer to an ammonium (B1175870) salt for use in asymmetric synthesis. unimi.it Given the electronic properties of the pyridinium ring, it is conceivable that adamantyl-substituted pyridiniums could be tailored for photocatalytic applications, although further research is needed in this area.

Electrochemical Properties and Redox Behavior of Pyridinium Cations

The electrochemical properties of pyridinium cations are of significant interest, particularly for applications in energy storage systems. frontiersin.orgcolumbia.edu

Pyridinium cations can undergo reversible one-electron reduction to form a stable radical cation. frontiersin.org This redox activity is a key feature of viologen-type molecules (bipyridinium salts), which are known for their well-defined electrochemical behavior. frontiersin.org The redox potential of these systems can be tuned by modifying the substituents on the nitrogen atoms and the pyridinium rings. frontiersin.org While the provided information does not offer specific cyclic voltammetry data for this compound, the general principles of pyridinium electrochemistry suggest that it would exhibit redox activity. The bulky adamantyl group could influence the electron transfer kinetics and the stability of the resulting radical species.

The reversible redox behavior of pyridinium-based compounds makes them promising candidates for use as active materials in non-aqueous redox flow batteries (NRFBs). rsc.orgrsc.orgresearchgate.net These batteries are attractive for grid-scale energy storage. rsc.orgresearchgate.net Organic redox-active materials offer the potential for high energy density due to their broad voltage windows in organic solvents. rsc.orgresearchgate.net

Although the direct application of this compound in flow batteries is not explicitly detailed in the search results, the development of bio-inspired, stable organic molecules for NRFBs is an active area of research. rsc.org The stability and solubility of the redox-active species are critical for the long-term performance of these batteries. columbia.edu The adamantyl group, with its inherent stability and lipophilicity, could potentially contribute to the development of robust anolytes or catholytes for NRFBs.

The Adamantyl Group S Influence on Molecular Behavior and Chemical Properties

Steric Effects and Conformational Control

The sheer size and rigidity of the adamantyl group exert profound steric hindrance, which can be strategically employed to control molecular conformation and reactivity. nih.govrsc.org This steric bulk can restrict the rotation of adjacent chemical bonds, thereby locking a molecule into a specific three-dimensional arrangement. researchgate.net This conformational control is crucial in the design of molecules with specific biological activities, as it can dictate the orientation of functional groups necessary for interacting with a biological target. researchgate.net For instance, in organocobalt B12 models, the steric effect of the adamantyl ligand is evident in the "butterfly" bending of other ligands within the complex. rsc.org This distortion, a direct result of the adamantyl group's bulk, influences the bond lengths and dissociation rates within the molecule. rsc.org

The steric hindrance provided by the adamantyl group can also shield reactive functional groups from unwanted interactions. researchgate.net By physically blocking the approach of reagents or enzymes, the adamantyl moiety can prevent or slow down certain reactions, thus enhancing the stability of the molecule. nih.govresearchgate.net This protective role is particularly valuable in drug design, where it can prevent the metabolic degradation of a drug, thereby increasing its plasma half-life. nih.govresearchgate.net

Modulation of Molecular Recognition and Binding Events

The adamantyl group plays a significant role in molecular recognition and binding events, primarily through hydrophobic and van der Waals interactions. mdpi.com Its lipophilic nature makes it an ideal guest for various host molecules with hydrophobic cavities, such as cyclodextrins. mdpi.comnih.gov The adamantane (B196018) cage fits snugly into the cavity of β-cyclodextrin, forming a stable inclusion complex with a high association constant. mdpi.comnih.gov This strong and specific interaction is the basis for various applications in drug delivery and supramolecular chemistry. nih.govoup.comoup.com

Impact on Reactivity and Selectivity in Organic Reactions

The presence of an adamantyl group can significantly influence the reactivity and selectivity of organic reactions. researchgate.net Its steric bulk can direct the course of a reaction by favoring the approach of a reagent from a less hindered direction, a concept known as steric-approach control. rsc.org This can lead to high levels of stereoselectivity in reactions such as additions to carbonyl groups or electrophilic attacks on double bonds.

In some cases, the adamantyl group can alter the inherent reactivity of a functional group. For example, the reactivity of adamantyl nitriles in the Stephen reaction, which converts nitriles to aldehydes, is influenced by substituents on the adamantane core. researchgate.net Electron-withdrawing groups have little effect on the reaction's yield, while inserting a methylene (B1212753) spacer between the nitrile and the adamantane core leads to a complete loss of reactivity. researchgate.net

The reactivity-selectivity principle, which once suggested that more reactive species are less selective, has been challenged by studies involving adamantyl derivatives. wikipedia.org For instance, the highly reactive tertiary adamantyl carbocation shows a different selectivity in its reaction with azide (B81097) and water compared to the more stable triphenylmethyl carbocation. wikipedia.org Furthermore, the solvent can play a crucial role in the selectivity of reactions involving adamantyl derivatives. rsc.org

Enhanced Molecular Stability through Adamantane Incorporation

The steric bulk of the adamantyl group can physically shield susceptible bonds from enzymatic or chemical attack, thereby increasing the metabolic stability of drugs and other bioactive molecules. nih.govresearchgate.net This can lead to a longer plasma half-life and improved pharmacokinetic profiles. nih.govresearchgate.net For example, the adamantane cage can impede the access of hydrolytic enzymes like esterases and amidases, preventing the cleavage of nearby ester or amide bonds. researchgate.net

Furthermore, the adamantyl cation is known to be relatively stable, which can influence the mechanisms of reactions involving adamantyl-containing compounds. acs.org This stability is attributed to the delocalization of the positive charge across the rigid carbon framework. wikipedia.org

Role in Constructing Diverse Chemical Scaffolds

The adamantane unit serves as a versatile and robust building block for the construction of a wide array of complex and functionally diverse chemical scaffolds. mdpi.comub.edunih.gov Its rigid, three-dimensional structure provides a well-defined framework upon which various functional groups can be precisely positioned. researchgate.net This makes it an ideal core for the synthesis of multivalent ligands, where multiple binding motifs are displayed in a specific spatial arrangement to enhance binding affinity and selectivity for a biological target. nih.gov

The functionalization of the adamantane cage, particularly at its bridgehead positions, allows for the creation of a multitude of derivatives. nih.gov These functionalized adamantanes can then be used as starting materials for the synthesis of more elaborate structures. For example, adamantane-based diols can be used to create macrocycles and cages, while adamantyl-functionalized phthalimides can serve as precursors for various N-heterocyclic compounds. mdpi.com

The use of adamantane as a scaffold is not limited to medicinal chemistry. In materials science, adamantane-based polymers exhibit improved thermal and mechanical properties due to the rigidity and bulk of the adamantyl groups. wikipedia.org The unique shape and stability of adamantane also make it a candidate for applications in nanotechnology, such as in the construction of molecular building blocks for self-assembly. wikipedia.org

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(1-Adamantyl)-4-methylpyridinium derivatives?

The synthesis of adamantyl-pyridinium derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(4-(1-Adamantyl)phenyl)pyridinium chloride (compound 12) was synthesized via a modified literature procedure using pyridine derivatives and adamantyl-containing precursors in dichloromethane (DCM) with triethylamine as a base, yielding 63% after recrystallization . Similarly, urea-linked adamantyl compounds (e.g., 1-(1-adamantyl)-3-(heteroaryl)ureas) were synthesized using coupling agents like phosphorus trifluoride and DIPEA in DCM, with yields ranging from 40–63% depending on substituent steric effects . Key steps include purification via column chromatography and structural confirmation using H/C NMR.

Q. How is structural elucidation of this compound achieved?

Crystallographic and spectroscopic techniques are critical. Single-crystal X-ray diffraction (e.g., for 4-[(1-Adamantyl)carbamoyl]pyridinium chloride) confirmed the adamantyl-pyridinium framework with bond angles and torsion angles consistent with rigid adamantane geometry . H NMR is used to verify methylpyridinium proton environments (δ ~8.5–9.0 ppm for aromatic protons), while C NMR identifies adamantyl carbons (δ ~30–50 ppm) and pyridinium carbons (δ ~120–150 ppm) . High-resolution mass spectrometry (HRMS) or ESI-HRMS further confirms molecular ion peaks .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for adamantyl-pyridinium derivatives be resolved?

Discrepancies in NMR shifts or coupling constants often arise from conformational flexibility or solvent effects. For example, adamantyl groups may exhibit dynamic behavior in solution, leading to averaged signals. To resolve this, variable-temperature NMR can be employed to "freeze" conformers. Additionally, cross-validation with X-ray crystallography (as in ) provides definitive bond geometries, while computational methods (DFT calculations) predict optimized structures and NMR chemical shifts for comparison .

Q. What challenges exist in characterizing adamantyl-pyridinium complexes via X-ray crystallography?

Adamantyl groups introduce steric bulk, often leading to disordered crystal packing. For 4-[(1-Adamantyl)carbamoyl]pyridinium chloride, single-crystal studies at 93 K improved resolution (R factor = 0.044) by minimizing thermal motion . Key strategies include:

Q. What dielectric properties have been reported for adamantyl-pyridinium compounds, and how are they measured?

Dielectric constant measurements for 4-[(1-Adamantyl)carbamoyl]pyridinium chloride revealed a smooth increase from 110 K to 432 K, indicating no structural phase transitions. This was assessed using impedance spectroscopy with a Novocontrol Alpha-A analyzer, applying frequencies from 1 Hz to 10 MHz. Samples were pressed into pellets and coated with silver electrodes to minimize contact resistance .

Q. What analytical methods are suitable for assessing the purity of this compound in complex matrices?

Reverse-phase HPLC with pre-column derivatization is effective. For adamantane derivatives like rimantadine, a method using 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a derivatizing agent achieved separation on a C18 column with phosphate-buffered saline (pH 7.4) and acetonitrile gradient elution. Detection at 470 nm provided limits of quantification (LOQ) <1 µg/mL . For non-UV-active derivatives, LC-MS with electrospray ionization (ESI) is preferred .

Q. How do adamantyl-pyridinium derivatives perform in host-guest chemistry studies?

Adamantyl groups exhibit high affinity for β-cyclodextrin (β-CD) cavities due to hydrophobic interactions. For example, 1-(3-(1-Adamantyl)benzyl)-1H-imidazolium iodide showed micromolar binding constants () with β-CD, determined via H NMR titration by monitoring chemical shift changes of adamantyl protons . Such systems are used to design drug delivery carriers or supramolecular catalysts.

Q. What mechanistic insights exist for the reactivity of this compound in catalytic applications?

Adamantyl groups enhance steric stabilization in catalysis. For instance, adamantyl-substituted chromium(III) complexes (synthesized from 2-(1-Adamantyl)-4-methylphenol precursors) catalyze asymmetric Diels-Alder reactions with >90% enantiomeric excess (ee). Mechanistic studies using DFT calculations suggest that the adamantyl moiety restricts catalyst conformational flexibility, favoring transition-state alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.